molecular formula C12H12N2O3 B1307020 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 890621-20-2

3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1307020
CAS No.: 890621-20-2
M. Wt: 232.23 g/mol
InChI Key: AEWKKBWNUCOEAA-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Condensed Pyrazoles

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions to synthesize 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. These reactions enable the formation of condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones, through cyclization. Suzuki coupling of these compounds with phenylboronic acids yields 5-arylpyrazoles, highlighting their potential in creating novel pyrazole-based structures (Arbačiauskienė et al., 2011).

Functionalization Reactions

The functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols have been studied, leading to the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These reactions are significant for introducing functional groups into pyrazole cores, expanding their chemical diversity and potential applications in material science and pharmacology (Yıldırım & Kandemirli, 2006).

Optical Nonlinearity and Material Applications

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their optical nonlinearity using the open-aperture z-scan technique. These compounds, particularly those with carboxylic acid and ester substituents, exhibit significant nonlinear optical properties, suggesting their potential as optical limiting materials (Chandrakantha et al., 2013).

Ionization Constants and Structural Effects

The ionization constants of pyrazole carboxylic acids have been determined, offering insights into the effects of medium and structure on their acidity. This research is foundational for understanding the chemical behavior of pyrazole derivatives in various solvents, which is crucial for their application in chemical syntheses and pharmaceutical formulations (Alkan et al., 2009).

Novel Synthetic Routes and Characterizations

New pyrazole derivatives have been synthesized from ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, demonstrating the versatility of pyrazole carboxylic acids in creating a wide array of compounds. These studies not only expand the chemical space of pyrazole derivatives but also explore their potential biological activities, such as auxin activities, which are important in agricultural sciences (Yue et al., 2010).

Future Directions

The future directions for research on “3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid” could include further studies on its synthesis, chemical reactions, and potential applications .

Properties

IUPAC Name

3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-11-6-4-3-5-8(11)9-7-10(12(15)16)14-13-9/h3-7H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWKKBWNUCOEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390263
Record name 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890621-20-2
Record name 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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